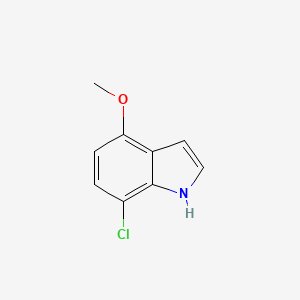

7-氯-4-甲氧基-1H-吲哚

描述

7-chloro-4-methoxy-1H-indole is a chemical compound with the molecular formula C10H8ClNO3 . It belongs to the class of indole compounds, which are aromatic heterocyclic compounds. Indole compounds have been reported to have diverse pharmacological activities .

Molecular Structure Analysis

The molecular structure of 7-chloro-4-methoxy-1H-indole consists of a pyrrole ring fused to a benzene ring, forming a 2,3-benzopyrrole . The molecule also contains a chlorine atom and a methoxy group attached to the indole ring .科学研究应用

- Application : Researchers have explored the use of 7-chloro-4-methoxy-1H-indole in MCRs. These reactions allow the efficient assembly of diverse heterocyclic compounds by combining multiple reactants in a single step. The incorporation of indole derivatives in MCRs has led to the design of promising new heterocycles with biomedical relevance .

- Application : 7-Methoxyindole has been studied as a potential inhibitor of tryptophan dioxygenase. This enzyme plays a role in the metabolism of tryptophan and has implications in cancer immunotherapy .

- Application : Indole-7-carboxaldehyde, a derivative of 7-chloro-4-methoxy-1H-indole, serves as a reactant for the preparation of antiandrogens and LXR agonists. These compounds have applications in hormone-related disorders and lipid metabolism regulation .

- Application : Researchers have explored indole derivatives as antagonists of the EP3 receptor for prostaglandin E2. Modulating this receptor has implications in inflammation and pain management .

- Application : Scientists have investigated 7-chloro-4-methoxy-1H-indole and related derivatives for their potential as anticancer agents, antimicrobial compounds, and treatments for various disorders. These studies highlight the diverse biological activities of indoles .

- Application : The Fischer indole synthesis using 7-chloro-4-methoxy-1H-indole has led to the preparation of tricyclic indoles. These compounds can serve as building blocks for more complex structures, including azepinoindoles .

Multicomponent Reactions (MCRs) and Heterocyclic Synthesis

Tryptophan Dioxygenase Inhibitors

Antiandrogens and Liver X Receptor (LXR) Agonists

EP3 Receptor Antagonists for Prostaglandin E2

Biologically Active Compounds

Fischer Indole Synthesis and Tricyclic Indoles

未来方向

Indole derivatives, including 7-chloro-4-methoxy-1H-indole, have shown promise in drug discovery, yielding a vast array of biologically active compounds with broad therapeutic potential . Future research may focus on exploring these compounds as potential therapeutic agents for various diseases, including tuberculosis . The success of computer-aided drug design in the fields of cancer and anti-viral drugs has accelerated in silico studies in antibacterial drug development .

作用机制

Target of Action

7-Chloro-4-methoxy-1H-indole is a derivative of indole, a significant heterocyclic system in natural products and drugs . Indole derivatives have been found in many important synthetic drug molecules and bind with high affinity to multiple receptors . .

Mode of Action

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indole derivatives interact with their targets in a way that modulates these biological processes.

Biochemical Pathways

Indole derivatives are known to influence a variety of biological activities, suggesting that they may affect multiple biochemical pathways .

Result of Action

Given the broad spectrum of biological activities associated with indole derivatives , it can be inferred that the compound may have diverse effects at the molecular and cellular levels.

属性

IUPAC Name |

7-chloro-4-methoxy-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClNO/c1-12-8-3-2-7(10)9-6(8)4-5-11-9/h2-5,11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXAKECTWOHCOSY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C=CNC2=C(C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-chloro-4-methoxy-1H-indole | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[4-(1-Methylpyrazol-4-yl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B2390602.png)

![(E)-2-(4-Methylphenyl)-N-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-ylmethyl)ethenesulfonamide](/img/structure/B2390607.png)

![4-ethyl-3-[(1H-indazol-4-yl)sulfamoyl]benzoic acid](/img/structure/B2390609.png)

![1-[3-(2-Hydroxyethyl)-8-azabicyclo[3.2.1]octan-8-yl]prop-2-en-1-one](/img/structure/B2390610.png)

![2-{Bicyclo[2.2.1]heptan-2-yl}-3,4-dihydropyrimidin-4-one](/img/structure/B2390611.png)

![N-(4-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)propionamide](/img/structure/B2390615.png)

![6-(Benzyloxy)-3-{[6-(benzyloxy)-1H-indol-3-yl]methyl}-1H-indole](/img/structure/B2390617.png)

![1'-benzyl-6-chloro-3H-spiro[furo[3,4-c]pyridine-1,4'-piperidin]-3-one](/img/structure/B2390618.png)

![N-(2-(1-ethyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-2-(thiophen-2-yl)acetamide](/img/structure/B2390620.png)

![N-[(4-Thiophen-3-ylthiophen-2-yl)methyl]cyclopropanesulfonamide](/img/structure/B2390621.png)